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Dihydrojasmonic acid - 98674-52-3

Dihydrojasmonic acid

Catalog Number: EVT-7924587
CAS Number: 98674-52-3
Molecular Formula: C12H20O3
Molecular Weight: 212.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9,10-Dihydrojasmonic acid is a member of Jasmonate derivatives. It is functionally related to a jasmonic acid.
Dihydrojasmonic acid is a natural product found in Vicia with data available.
Source and Classification

Dihydrojasmonic acid is derived from jasmonic acid, which is synthesized in plants from fatty acids through the octadecanoid pathway. This pathway involves the conversion of linolenic acid into jasmonic acid, which can then be further reduced to dihydrojasmonic acid. The compound falls under the classification of oxylipins, which are oxygenated fatty acid derivatives that function in signaling processes within plants.

Synthesis Analysis

Methods of Synthesis

Dihydrojasmonic acid can be synthesized through several methods, primarily focusing on the reduction of jasmonic acid or its derivatives. Notable synthesis techniques include:

  • Pauson-Khand Reaction: This method involves the reaction of 1-heptyne with ethylene under the catalysis of rhodium and organic nitrogen oxide, leading to the formation of intermediates that can be further processed to yield dihydrojasmonic acid derivatives like methyl dihydrojasmonate .
  • Acylation Reactions: Another approach includes acylation reactions using succinic acid and enanthoyl chloride, followed by esterification with dimethyl malonate and hydrogenation processes to produce cis-dihydrojasmonic acid .

Technical Details

The synthesis often requires specific conditions such as controlled temperatures (ranging from 60-210 °C) and the use of catalysts (e.g., rhodium compounds) to enhance yield and purity. The methods aim to optimize atom economy and minimize by-products, making them suitable for large-scale production.

Molecular Structure Analysis

Structure

Dihydrojasmonic acid features a cyclopentane ring with a carboxylic acid group and a pentyl side chain. The structure can be represented as follows:

Chemical Structure C12H20O3\text{Chemical Structure }\text{C}_{12}\text{H}_{20}\text{O}_{3}

Data

  • CAS Number: 3572-64-3
  • Purity: Typically reported at ≥98% .
  • Specific Gravity: 1.04 at 20 °C
  • Optical Rotation: [83.5] degrees C 0 97 CHCl3)[-83.5]\text{ degrees C 0 97 CHCl}_3)
Chemical Reactions Analysis

Reactions

Dihydrojasmonic acid participates in various chemical reactions typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Reduction Reactions: Can undergo further reduction to yield other derivatives or alcohols.

Technical Details

The reactions often require specific reagents (e.g., sodium methylate) and conditions (e.g., refluxing at controlled temperatures) to achieve desired products with high yields .

Mechanism of Action

Process

Dihydrojasmonic acid functions primarily as a signaling molecule in plants. It activates defense mechanisms against biotic stresses (such as pathogens) and abiotic stresses (like drought). Its action typically involves:

  1. Binding to Receptors: Dihydrojasmonic acid binds to specific receptors on plant cells.
  2. Signal Transduction: This binding initiates a cascade of signaling events that lead to gene expression changes associated with stress responses.

Data

Research indicates that dihydrojasmonic acid enhances the expression of genes involved in defense mechanisms, thereby improving plant resilience against environmental stressors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear liquid
  • Density: 1.04 g/cm³

Chemical Properties

  • Solubility: Soluble in organic solvents such as methanol and dichloromethane.
  • Reactivity: Exhibits typical reactivity of carboxylic acids, including esterification and potential oxidation.
Applications

Scientific Uses

Dihydrojasmonic acid has several applications in scientific research and agriculture:

  • Plant Growth Regulation: Used to enhance growth and development in crops.
  • Stress Response Studies: Investigated for its role in plant defense mechanisms against pests and diseases.
  • Biotechnology Applications: Potential use in genetically modified organisms for improved stress tolerance.
Biosynthesis and Metabolic Pathways

Enzymatic Synthesis of dh-JA from Jasmonic Acid Precursors

The biosynthesis of dihydrojasmonic acid (dh-JA) initiates through the carbonyl reduction of jasmonic acid (JA) or its biosynthetic intermediates, catalyzed by specific short-chain dehydrogenase/reductase (SDR) enzymes [5] [9]. This reduction occurs at the C6 carbonyl group of the cyclopentanone ring, yielding the saturated lactone structure characteristic of dh-JA [3]. The primary precursor, JA itself, originates from α-linolenic acid via the octadecanoid pathway, which proceeds through 12-oxo-phytodienoic acid (OPDA) as a key intermediate [5].

Notably, enzymatic studies reveal that OPDA reductase 3 (OPR3), a flavin-dependent enzyme traditionally associated with converting OPDA to OPC-8:0 in JA biosynthesis, exhibits limited activity toward JA reduction. Instead, distinct NADPH-dependent carbonyl reductases specifically reduce JA to dh-JA [5]. Recent biochemical characterizations identify JASMONATE REDUCTASE 1 (JAR1), a member of the SDR superfamily, as a principal catalyst for this reduction step in Arabidopsis thaliana [9]. This enzyme demonstrates substrate specificity toward the (+)-7-iso-JA enantiomer, yielding biologically active (+)-7-iso-dh-JA [5].

Table 1: Key Enzymes Catalyzing dh-JA Biosynthesis

EnzymeGene IdentifierReaction CatalyzedCofactorLocalization
JAR1AT2G46370Reduction of JA to dh-JANADPHCytosol
OPR3AT2G06050Reduction of OPDA to OPC-8:0FADPeroxisome
Carbonyl Reductase 1AT1G59960Reduction of JA to dh-JANADPHCytosol
Carbonyl Reductase 2AT4G36470Reduction of JA to dh-JANADPHCytosol

Metabolic flux analyses demonstrate that dh-JA accumulation increases substantially under oxidative stress conditions, suggesting regulatory crosstalk between cellular redox states and JA reduction [5]. Furthermore, the endogenous dh-JA:JA ratio varies significantly across plant tissues, with highest dh-JA concentrations observed in roots and floral tissues, implicating tissue-specific regulation of reductase expression or activity [9].

Role of β-Oxidation and Reductase Activity in dh-JA Formation

β-Oxidation plays a dual role in dh-JA biosynthesis, functioning both in the canonical JA pathway and potentially in the direct modification of dh-JA precursors [4]. The conversion of the C18 precursor OPC-8:0 to JA occurs exclusively in peroxisomes via three iterative cycles of β-oxidation, each cycle shortening the carboxylic acid side chain by two carbons [4]. This process requires the coordinated action of four enzymatic activities:

  • Acyl-CoA oxidase (ACX)
  • Multifunctional protein (MFP)
  • 3-Ketoacyl-CoA thiolase (KAT)
  • OPC-8:0 CoA Ligase 1 (OPCL1) [8]

OPCL1, a peroxisomal acyl-activating enzyme, specifically activates OPC-8:0 to its CoA ester, making it a competent substrate for β-oxidation [8]. Recent biochemical evidence indicates that the saturated analog of OPC-8:0, dihydro-OPC-8:0, may undergo analogous β-oxidation to yield dh-JA directly [4]. This alternative route implies the existence of parallel pathways for dh-JA formation—one involving direct reduction of JA and the other through β-oxidation of reduced cyclopentanone precursors.

Table 2: Core Enzymes of Peroxisomal β-Oxidation in JA/dh-JA Biosynthesis

Enzyme ComplexSubunitFunctionSubstrate Specificity
Acyl-CoA Oxidase (ACX)ACX1ADehydrogenation forming 2-trans-enoyl-CoAC12-C14 and C18 cyclopentanoids
Multifunctional ProteinAIM1Hydration and dehydrogenationMedium-chain enoyl-CoAs
3-Ketoacyl-CoA ThiolaseKAT2Thiolytic cleavage releasing acetyl-CoA3-Ketoacyl-CoAs
CoA LigaseOPCL1Activation to CoA esterOPC-8:0 and dihydro-OPC-8:0

Genetic evidence supporting this model comes from acx1 tomato mutants, which exhibit severely impaired JA biosynthesis and concomitantly reduced dh-JA accumulation [4]. Furthermore, in vitro assays with recombinant ACX1A demonstrate catalytic competence toward saturated dihydro-OPC-8:0-CoA, albeit at approximately 60% of the efficiency observed with unsaturated OPC-8:0-CoA [4] [8]. This enzymatic promiscuity suggests that β-oxidation enzymes may contribute to dh-JA formation through precursor channeling.

Compartmentalization of dh-JA Biosynthesis in Plant Cellular Organelles

The biosynthesis of dh-JA involves strict subcellular compartmentalization, requiring coordinated metabolic exchanges between plastids, peroxisomes, and the cytosol [5]. The initial stages of JA precursor biosynthesis occur in chloroplast plastids, where:

  • Lipoxygenase (LOX) oxygenates α-linolenic acid
  • Allene oxide synthase (AOS) and allene oxide cyclase (AOC) convert it to OPDA [5]

OPDA is subsequently transported to peroxisomes via the PXA1 transporter (peroxisomal ABC transporter 1), where it undergoes reduction to OPC-8:0 by OPR3 and activation to OPC-8:0-CoA by OPCL1 [8]. The subsequent β-oxidation cycles converting OPC-8:0-CoA to JA occur entirely within the peroxisomal matrix [5].

Crucially, the reduction of JA to dh-JA occurs not in peroxisomes but in the cytosol, where soluble NADPH-dependent reductases such as JAR1 reside [9]. This spatial separation necessitates the export of JA from peroxisomes to the cytosol, likely through passive diffusion or facilitated transport, though the exact mechanism remains uncharacterized. Similarly, any reduction of OPC-8:0 to dihydro-OPC-8:0 would require cytosolic reduction followed by re-import into peroxisomes for β-oxidation—a process energetically unfavorable without specific transporters [5].

Table 3: Subcellular Compartmentalization of dh-JA Biosynthetic Steps

OrganelleBiosynthetic StepKey EnzymesTransport Requirements
ChloroplastOPDA synthesis from α-linolenic acidLOX, AOS, AOCExport of OPDA
PeroxisomeOPC-8:0 formation and activationOPR3, OPCL1Import of OPDA; export of JA
Peroxisomeβ-oxidation to JAACX, MFP, KATNone (intraperoxisomal)
CytosolReduction to dh-JAJAR1, Carbonyl reductasesImport of JA; export of dh-JA

This compartmentalization creates metabolic checkpoints that regulate dh-JA flux. For instance, oxidative conditions within peroxisomes may limit reductase activity, favoring JA accumulation over dh-JA formation. Conversely, cytosolic reducing conditions may promote dh-JA biosynthesis [5]. Additionally, the pH gradient between peroxisomes (alkaline interior) and cytosol (neutral pH) may facilitate JA export, as the protonated form diffuses more readily across membranes [9].

Evolutionary Conservation of dh-JA Metabolic Pathways Across Plant Taxa

Comparative genomic analyses reveal that the enzymatic machinery for dh-JA biosynthesis exhibits deep evolutionary conservation across vascular plants, reflecting its fundamental physiological roles [9]. Orthologs of the JA reductases (e.g., JAR1) are present in genomes spanning monocots (e.g., Oryza sativa), eudicots (e.g., Solanum lycopersicum, Arabidopsis thaliana), and even basal angiosperms (e.g., Amborella trichopoda), indicating emergence before the divergence of flowering plants [9].

The β-oxidation enzymes (ACX, MFP, KAT) involved in JA precursor processing share significant sequence similarity with those functioning in primary fatty acid catabolism, suggesting an evolutionary co-option of core metabolic modules for specialized metabolism [9]. Phylogenetic reconstructions of acyl-activating enzymes like OPCL1 show lineage-specific gene duplications in Solanaceae and Brassicaceae families, potentially enabling neo-functionalization toward dh-JA precursor activation [8] [9].

Notably, reductase enzymes capable of converting JA to dh-JA exhibit higher sequence divergence than JA biosynthetic enzymes, implying relaxed selective constraints or adaptive specialization [9]. For example, JAR1 orthologs in Nicotiana attenuata (tobacco) display enhanced catalytic efficiency toward JA compared to Arabidopsis JAR1, potentially reflecting ecological adaptations to herbivory pressure [9].

Table 4: Evolutionary Conservation of dh-JA Pathway Components

Enzyme/ComponentConservation in BryophytesConservation in MonocotsConservation in EudicotsRemarks
LOXPartial (13-LOX only)FullFull9-LOX absent in early lineages
AOS/AOCPartialFullFullFunctional complexes in vascular plants
OPR3AbsentFullFullBryophytes use OPR-independent pathways
JAR1-like reductasesPresent (divergent)FullFullLineage-specific duplications
β-oxidation complexFullFullFullCo-opted from primary metabolism

This conservation pattern suggests that dh-JA biosynthesis represents an evolutionarily modular component integrated into the ancient oxylipin signaling framework [9]. While the core JA pathway predates vascular plant evolution, the specific reduction to dh-JA may represent a derived trait optimizing jasmonate signaling versatility in flowering plants facing complex environmental challenges [9].

Properties

CAS Number

98674-52-3

Product Name

Dihydrojasmonic acid

IUPAC Name

2-(3-oxo-2-pentylcyclopentyl)acetic acid

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

InChI

InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-10H,2-8H2,1H3,(H,14,15)

InChI Key

PQEYTAGBXNEUQL-UHFFFAOYSA-N

SMILES

CCCCCC1C(CCC1=O)CC(=O)O

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)O

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